molecular formula C19H22O2 B034708 16-Oxokahweol CAS No. 108664-99-9

16-Oxokahweol

Cat. No.: B034708
CAS No.: 108664-99-9
M. Wt: 282.4 g/mol
InChI Key: ZUHATORLUREVSD-UHFFFAOYSA-N
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Scientific Research Applications

16-Oxokahweol has several scientific research applications:

Safety and Hazards

In general, no special measures are required when handling 16-Oxokahweol . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

Biochemical Analysis

Biochemical Properties

16-Oxokahweol has been found to interact with certain enzymes and proteins within the body. Specifically, it increases cytosolic glutathione S-transferase (GST) activity and acid-soluble sulfhydryl levels in mouse liver and small bowel mucosa . These interactions suggest that this compound may play a role in biochemical reactions involving these biomolecules.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on GST activity and sulfhydryl levels

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with GST and other biomolecules It may bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Preparation Methods

16-Oxokahweol is synthesized through a series of chemical reactions starting from kahweol. The synthetic route involves the oxidation of kahweol to introduce the oxo group at the 16th position. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperature and pH conditions

Chemical Reactions Analysis

16-Oxokahweol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The oxo group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide and potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

16-Oxokahweol is similar to other diterpenes such as kahweol and cafestol. it is unique in its specific structural modification, which introduces an oxo group at the 16th position. This modification enhances its ability to increase glutathione S-transferase activity compared to its parent compound, kahweol . Other similar compounds include:

Properties

IUPAC Name

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHATORLUREVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103258
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108664-99-9
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108664-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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